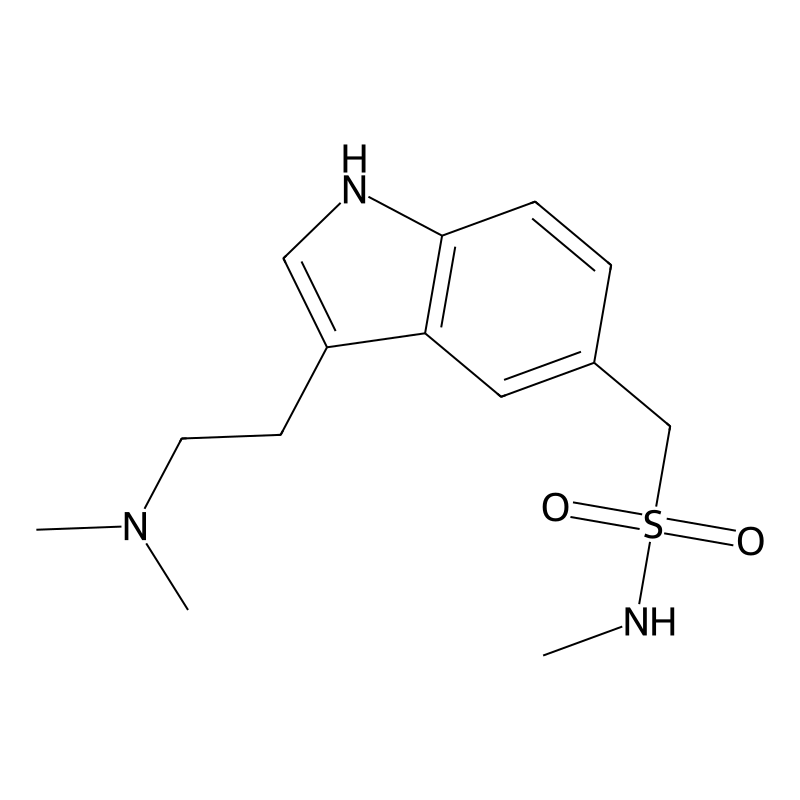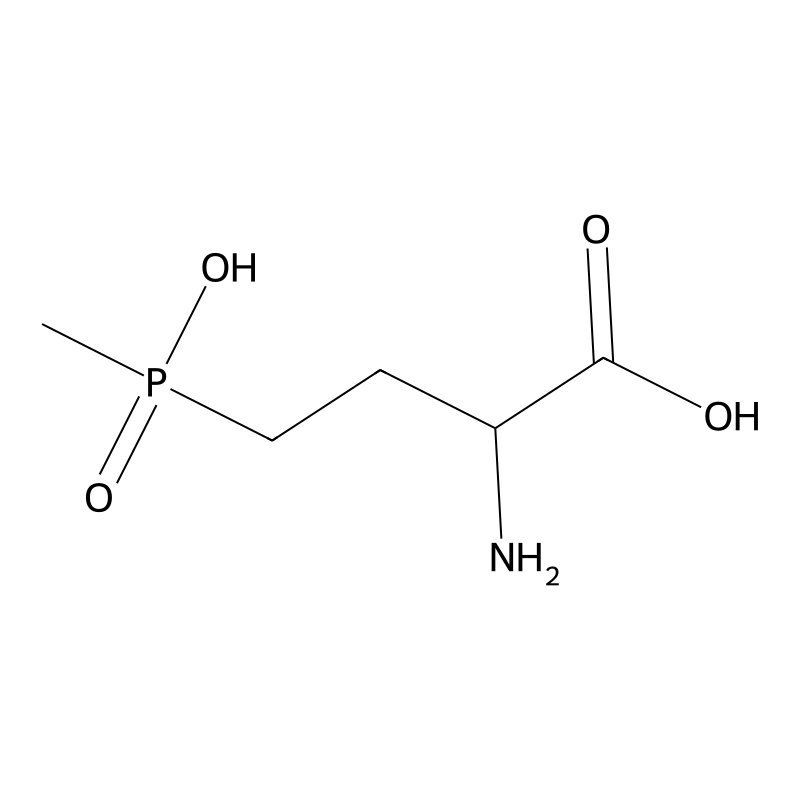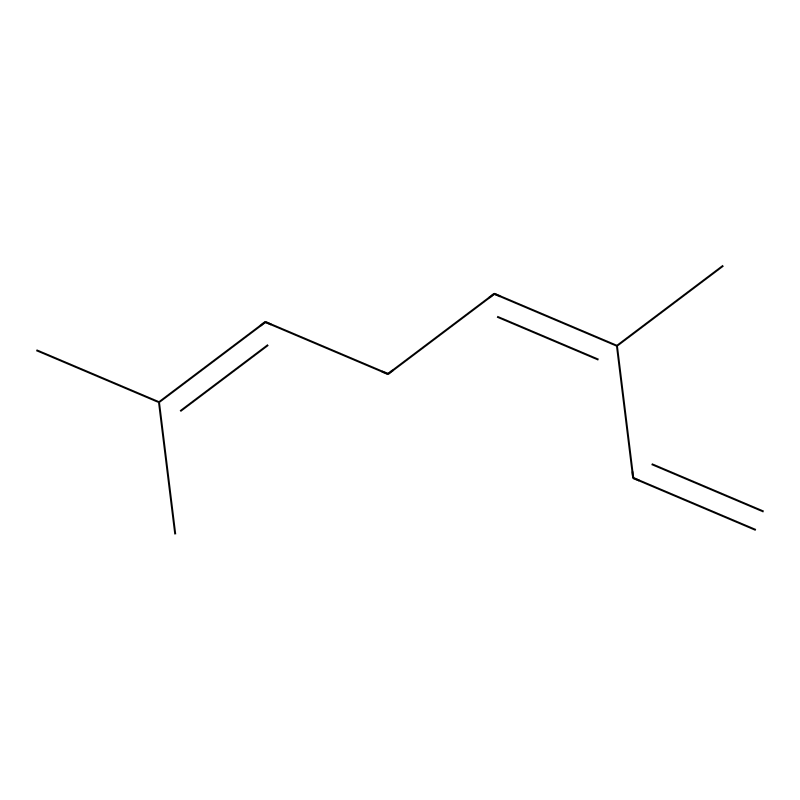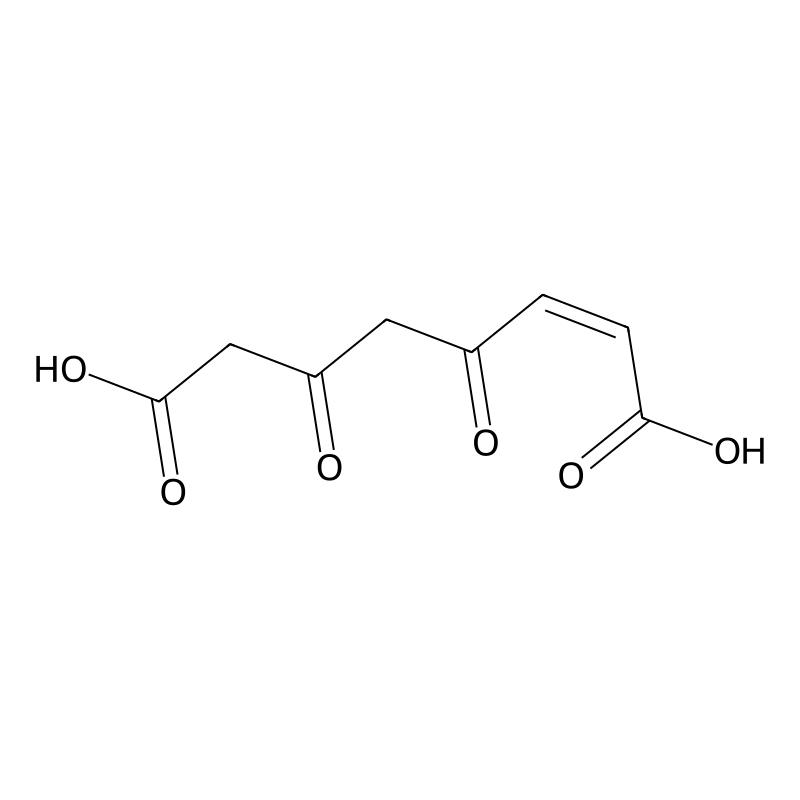2'-Azetidinomethyl-2,6-dimethylbenzophenone
Catalog No.
S700432
CAS No.
898754-91-1
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
898754-91-1
Product Name
2'-Azetidinomethyl-2,6-dimethylbenzophenone
IUPAC Name
[2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Molecular Formula
C19H21NO
Molecular Weight
279.4 g/mol
InChI
InChI=1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3
InChI Key
HFQUKQVHQVOEPY-UHFFFAOYSA-N
SMILES
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3
Canonical SMILES
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3
2'-Azetidinomethyl-2,6-dimethylbenzophenone is an organic molecule belonging to the class of arylated ketones. There is limited information currently available on its origin or specific significance in scientific research. However, compounds with similar structures have been explored for various applications, including pharmaceutical development [].
Molecular Structure Analysis
The key feature of 2'-azetidinomethyl-2,6-dimethylbenzophenone is its structure, which combines several functional groups:
- Azetidine ring: A four-membered heterocyclic ring containing one nitrogen atom.
- Methyl groups (CH3): Two attached to the benzene ring at positions 2 and 6, increasing its lipophilicity (fat solubility).
- Benzophenone core: A central aromatic (benzene) ring connected to a carbonyl group (C=O) on one side and a methylene bridge (CH2) on the other side, which links it to the azetidine ring at the 2' position.
This combination of functionalities suggests potential for interesting chemical properties and interactions with other molecules, but more research is needed to understand the specific implications.
Chemical Reactions Analysis
- Nucleophilic addition reactions: The carbonyl group can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds.
- Aromatic substitution reactions: Depending on reaction conditions, the methyl groups on the benzene ring might be susceptible to substitution by other functional groups.
- Reductive amination: The imine formed by the reaction of the carbonyl group with an amine could be reduced to form a secondary amine linked to the molecule.
XLogP3
4
Wikipedia
{2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








